REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH3:9][C:10]1([CH3:22])[C:19]2[C:14](=[CH:15][C:16]([Br:20])=[CH:17][CH:18]=2)[C:13](=O)[CH2:12][CH2:11]1>C1COCC1.C(OC(=O)C)C>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([C:13]2[C:14]3[C:19](=[CH:18][CH:17]=[C:16]([Br:20])[CH:15]=3)[C:10]([CH3:22])([CH3:9])[CH2:11][CH:12]=2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
Mg
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)Br)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)Br)=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
sulfonic acid
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by addition of H2O
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ether:ethylacetate (1:1, 100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NH4Cl (15 mL), water (10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product as an off
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
WASH
|
Details
|
washed with 10% NaHCO3 (20 mL), brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent wasremoved by evaporation
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=CCC(C2=CC=C(C=C12)Br)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |